molecular formula C7H11N3O B12884278 2,4-dimethyl-1H-pyrrole-3-carbohydrazide CAS No. 500302-92-1

2,4-dimethyl-1H-pyrrole-3-carbohydrazide

Cat. No.: B12884278
CAS No.: 500302-92-1
M. Wt: 153.18 g/mol
InChI Key: ARVRUAUPCIJEHY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The general reaction scheme is as follows:

    Starting Material: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of sterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to inhibit sterol 14α-demethylase sets it apart from other similar compounds, making it a promising candidate for antifungal drug development .

Properties

CAS No.

500302-92-1

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2,4-dimethyl-1H-pyrrole-3-carbohydrazide

InChI

InChI=1S/C7H11N3O/c1-4-3-9-5(2)6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11)

InChI Key

ARVRUAUPCIJEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)NN)C

Origin of Product

United States

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